Product packaging for Boc-cycloleucine(Cat. No.:CAS No. 35264-09-6)

Boc-cycloleucine

Cat. No.: B558781
CAS No.: 35264-09-6
M. Wt: 229.27 g/mol
InChI Key: YBZCSKVLXBOFSL-UHFFFAOYSA-N
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Description

Significance of Unnatural Amino Acids in Contemporary Chemical Biology

Unnatural amino acids (UAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. ontosight.ai They are synthesized in the laboratory and can be incorporated into proteins, offering a powerful tool to expand the functional repertoire of these biomolecules. nih.govontosight.ai The introduction of UAAs allows for the creation of proteins with enhanced stability, novel catalytic activities, and unique spectroscopic properties. nih.govnih.gov These modified proteins have broad applications in drug discovery, protein engineering, and the investigation of biological processes. ontosight.aifrontiersin.org For instance, UAAs can be used to create peptidomimetics with improved pharmacological properties, to probe protein-protein interactions, and to develop novel therapeutic agents. ontosight.aifrontiersin.org

Overview of Boc-Cycloleucine as a Key Constrained Amino Acid Derivative

This compound is a notable example of a constrained unnatural amino acid. The cyclic nature of its side chain imposes significant conformational restrictions on the peptide backbone when it is incorporated into a peptide sequence. This property is highly valuable in medicinal chemistry for the design of peptides with specific, stable three-dimensional structures. Such conformational rigidity can lead to enhanced biological activity and selectivity for their targets.

The Boc protecting group on the amino acid is crucial for its use in solid-phase peptide synthesis (SPPS), the primary method for artificially producing peptides. This protecting group prevents unwanted reactions of the amino group during the coupling of amino acids in the growing peptide chain. The Boc group is stable under the conditions required for peptide synthesis but can be readily removed under specific acidic conditions to allow for the next amino acid to be added to the sequence.

This compound is utilized in several key research areas:

Peptide Synthesis : It serves as a building block to create peptides with constrained conformations. This is particularly useful for mimicking or stabilizing specific secondary structures like turns and helices, which are often crucial for biological activity. chemimpex.com

Drug Development : The incorporation of this compound into peptide-based drug candidates can enhance their metabolic stability and receptor-binding affinity. chemimpex.com Its unique structure can also be a key pharmacophore in non-peptidic drug molecules. nih.govchemrxiv.orgresearchgate.net

Biochemical Research : It is employed to study the mechanisms of enzymes and protein interactions. chemimpex.com By replacing a natural amino acid with cycloleucine (B556858), researchers can investigate the role of side-chain flexibility in protein function. chemimpex.comchemimpex.com

Historical Context and Evolution of this compound Applications in Academia

The parent compound, cycloleucine, a non-proteinogenic α-amino acid, has been studied for its biological effects for a considerable time. chemicalbook.com It is known to be a competitive inhibitor of certain amino acid transport systems and has been used in biochemical studies to probe these pathways. chemimpex.com

The development of the Boc protecting group by Bergmann in 1932 was a landmark in peptide chemistry, enabling the controlled synthesis of peptides. The application of this protecting group to cycloleucine, creating this compound, provided a valuable and versatile tool for peptide chemists.

Initially, the use of this compound in academia was primarily focused on fundamental peptide chemistry, exploring the effects of conformational constraints on peptide structure. Over time, as the field of chemical biology matured, the applications of this compound have expanded significantly. Researchers began to utilize it in the development of peptidomimetics, aiming to create more drug-like molecules with improved therapeutic potential. sigmaaldrich.com More recently, its use has extended to the synthesis of complex molecular architectures and in the study of intricate biological mechanisms. chemimpex.com The evolution of its applications reflects the broader trend in chemical biology towards the design and synthesis of molecules with precisely controlled structures to modulate biological function.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 35264-09-6
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Melting Point 130-135 °C
Physical Form Crystal/Solid

Data sourced from multiple chemical suppliers and databases. nih.govchemsrc.comvwr.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO4 B558781 Boc-cycloleucine CAS No. 35264-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZCSKVLXBOFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370417
Record name Boc-cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35264-09-6
Record name 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35264-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Boc Cycloleucine and Its Derivatives

Stereoselective Synthesis of Boc-Cycloleucine Scaffolds

The construction of the chiral quaternary center characteristic of cycloleucine (B556858) derivatives requires precise control over stereochemistry. Various strategies have been developed to achieve this, ranging from traditional asymmetric synthesis to more contemporary C-H activation methods.

Enantioselective synthesis aims to directly generate the desired stereoisomer of this compound. This can be achieved through various catalytic asymmetric transformations. For instance, peptide catalysts, leveraging their inherent chirality, have demonstrated efficacy in promoting asymmetric reactions. One study reported the use of a peptide catalyst to achieve a product in 76% yield with a 97:3 enantiomeric ratio (er) in a relevant transformation, highlighting the potential of peptide-based catalysis for constructing chiral amino acid derivatives nih.gov. Furthermore, asymmetric lithiation-trapping strategies, while demonstrated for N-Boc piperazines, showcase the principle of using chiral ligands (like sparteine (B1682161) surrogates) with organolithium reagents to achieve enantioselective functionalization of protected cyclic amino acid scaffolds nih.gov. While direct examples for this compound are less common, these methods represent powerful tools for generating chiral quaternary centers in related structures.

Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules as starting materials to introduce chirality into target molecules. Amino acids themselves, being abundant and enantiomerically pure, are ideal chiral pool precursors. For example, the synthesis of proline derivatives, which share structural similarities with cycloleucine, often begins with chiral amino acids like (2S,4R)-4-hydroxyproline. This approach involves a series of chemical transformations to build the desired cyclic structure while preserving or transferring the initial chirality enamine.net. While direct routes to this compound from common chiral pool amino acids are not extensively documented, the principle of using chiral starting materials to construct complex cyclic amino acid frameworks remains a viable and often efficient strategy.

The direct functionalization of C-H bonds offers a highly atom-economical approach to construct complex molecules. For the synthesis of chiral quaternary centers, C-H insertion methodologies have emerged as powerful tools. One notable example involves the stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (a cycloleucine analogue) via the C-H insertion of an alkylidenecarbene. This carbene was generated from lithiotrimethylsilyldiazomethane and a ketone, leading to the formation of a chiral quaternary center with high stereocontrol nih.gov. Beyond C-H insertion, other advanced catalytic methods, including asymmetric hydroformylation rsc.org and transition metal-catalyzed C-H amination researchgate.net, are continuously being developed for the construction of challenging chiral quaternary carbon centers, which can be applied to the synthesis of cycloleucine scaffolds.

Biocatalytic Synthesis and Enzymatic Pathways to Cycloleucine Derivatives

Biocatalysis offers a sustainable and highly selective alternative for synthesizing complex molecules, including non-proteinogenic amino acids like cycloleucine derivatives. Recent discoveries have illuminated enzymatic pathways that directly construct the cycloleucine ring system.

The cycloleucine synthases catalyze a two-step C-C bond-forming process. Initially, a γ-substitution occurs, analogous to other PLP-dependent enzymes. However, crucially, the cycloleucine synthases then facilitate a second, intramolecular C-C bond-forming step. This involves the nucleophilic attack of the α-carbon (in its quinonoid form) onto an electrophilic carbonyl group, leading to the formation of the cyclopentane (B165970) ring characteristic of cycloleucine. This intramolecular aldol (B89426) or Mannich-type reaction results in the formation of substituted 2-hydroxy or 2-aminocycloleucine products chemrxiv.orgresearchgate.netnih.govacs.orgcaltech.edunih.govchemrxiv.orgacs.orgresearchgate.net. These enzymatic pathways provide direct access to the cycloleucine scaffold with high stereoselectivity.

The integration of these biocatalytic transformations with chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex cycloleucine derivatives. By combining the precision of enzymes with the versatility of chemical reactions, researchers can design efficient routes to target molecules that would be challenging to access through purely chemical means nih.govbeilstein-journals.orgresearchgate.netnih.gov.

Data Tables

Table 1: Examples of Stereoselective Catalysis in Amino Acid Synthesis

Catalyst TypeReaction TypeSubstrate/Product ExampleYieldEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
Peptide CatalystAsymmetric TransformationNot specified, but relevant to chiral amino acid derivative synthesis76%97:3 nih.gov
Chiral LigandsAsymmetric Lithiation-TrappingN-Boc Piperazine derivativesHighHigh enantioselectivity nih.gov
C-H InsertionCarbene Insertion into C-H bondSynthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acidNot specifiedNot specified (stereoselective) nih.gov
PLP-Dependent EnzymesTandem [3+2]-Annulation (Cycloleucine formation)Formation of substituted 2-hydroxy or 2-aminocycloleucine products from SAM and enamine intermediatesNot specifiedHigh stereoselectivity chemrxiv.orgresearchgate.netnih.govacs.orgcaltech.edunih.govchemrxiv.orgacs.orgresearchgate.net

Table 2: Key Enzymes in Cycloleucine Biosynthesis

Enzyme NameCofactor RequirementKey Reaction CatalyzedProduct Type
Cycloleucine Synthases (family)Pyridoxal 5'-phosphate (PLP)Tandem C-C bond formation ([3+2]-annulation) using SAM and an enamine intermediate; intramolecular aldol or Mannich reaction to form cyclopentane ring.Substituted 2-hydroxy or 2-aminocycloleucines
CndF, Fub7PLPγ-substitution reactions, forming C-C bonds with enolates of ketones or aldehydes. Can lead to pipecolic acid derivatives.Alkyl-substituted pipecolic acids

Compound List

this compound

Cycloleucine (1-aminocyclopentanecarboxylic acid)

Pyridoxal 5'-phosphate (PLP)

S-adenosyl-L-methionine (SAM)

O-acetyl-L-homoserine (OAH)

L-homoserine

L-phenylalanine (L-Phe)

(2S,4R)-4-hydroxyproline

N-Boc piperazines

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

Fusarilins

Fusarilin A

CndF (enzyme)

Fub7 (enzyme)

SbzP (enzyme)

FlvA (enzyme)

FusA (enzyme)

FusB (enzyme)

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

Conformational Analysis and Structural Elucidation of Boc Cycloleucine and Its Incorporated Peptides

Spectroscopic Investigations of Boc-Cycloleucine Conformation and Dynamics

Spectroscopic methods are indispensable for probing the dynamic and static structural features of peptides, providing insights into backbone and side-chain conformations, as well as induced secondary structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of biomolecules in solution ethz.chduke.edufu-berlin.de. For peptides, NMR provides atomic-level resolution, allowing for the characterization of backbone and side-chain conformational preferences. Key NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, yield distance constraints between protons that are close in space, enabling the calculation of peptide structures ethz.chduke.edu. Chemical shift analysis, particularly of backbone nuclei (¹H, ¹³C, ¹⁵N), is highly sensitive to the local electronic environment and, consequently, to backbone torsion angles (φ, ψ) and secondary structural elements duke.edufu-berlin.denih.govembl-hamburg.de.

Studies involving cyclic amino acids, including cycloleucine (B556858) derivatives, have demonstrated their ability to influence peptide backbone conformations. For instance, NMR data on dipeptide derivatives incorporating cyclic amino acids like 1-aminocyclopentane-1-carboxylic acid (Ac5c) have indicated a propensity to adopt γ-turn structures in non-polar solvents, stabilized by intramolecular hydrogen bonds nih.gov. These cyclic residues can restrict the conformational freedom of the peptide backbone, often favoring specific turn motifs nih.govnih.gov. The specific chemical shifts and NOE patterns observed for the this compound residue and its neighboring amino acids in a peptide sequence would provide direct evidence for its backbone and side-chain conformational preferences, including the orientation of the cyclopentane (B165970) ring and the Boc group.

Vibrational Spectroscopy (Infrared and Raman) in the Characterization of this compound Motifs

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint of a compound, sensitive to its chemical bonds, functional groups, and local environment americanpharmaceuticalreview.comhoriba.comresearchgate.net. These methods are valuable for characterizing peptide structure, particularly the peptide backbone. The Amide I band, primarily arising from the C=O stretching vibration, is highly sensitive to secondary structure, with characteristic frequencies for α-helices, β-sheets, and turns horiba.com. Similarly, the Amide II band, involving N-H bending and C-N stretching, also provides structural information horiba.com.

Circular Dichroism (CD) Spectroscopy for Induced Secondary Structures in Peptides

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structural content of peptides and proteins in solution subr.eduamericanpeptidesociety.orgmdpi.com. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing characteristic spectral signatures for α-helices, β-sheets, β-turns, and random coils subr.eduamericanpeptidesociety.org. The incorporation of conformationally restricted amino acids like cycloleucine can induce or stabilize specific secondary structures.

Solid-State Structural Analysis

Solid-state structural analysis provides a static snapshot of the molecule's arrangement in a crystalline lattice, offering precise details about bond lengths, angles, and intermolecular interactions.

X-ray Crystallography of this compound Containing Peptides and Peptidomimetics

The crystal structures of peptides and peptidomimetics incorporating cycloleucine or similar cyclic amino acids have been determined cnjournals.comchemsrc.comacs.orgresearchgate.netresearchgate.net. These studies have revealed how the rigid cyclic structure of cycloleucine can influence peptide backbone torsion angles and stabilize specific secondary structures, such as β-turns acs.orgresearchgate.netresearchgate.net. For this compound-containing peptides, X-ray crystallography would provide definitive information on the precise conformation of the Boc group, the cycloleucine ring, and their interplay with the peptide backbone and side chains of neighboring residues. The crystal structure of this compound itself, or its simple derivatives, can also provide fundamental insights into its intrinsic conformational preferences chemsrc.com.

Computational Chemistry Approaches to this compound Conformational Space

Computational chemistry methods, including molecular mechanics, molecular dynamics (MD) simulations, and quantum chemical calculations (e.g., DFT), are powerful tools for exploring the conformational landscape of peptides and predicting their preferred structures nih.govresearchgate.netrsc.orgchemrxiv.orgnih.govmdpi.comscirp.org. These methods allow for the systematic investigation of all accessible low-energy conformations, the evaluation of their relative stabilities, and the prediction of how environmental factors like solvent polarity influence these preferences nih.govresearchgate.netscirp.org.

Molecular dynamics simulations can track the temporal evolution of peptide structures, revealing dynamic processes and conformational transitions. For this compound, computational studies can map out the potential energy surface associated with its rotation around peptide bonds and within the cyclopentane ring, identifying stable conformers and the energy barriers between them nih.govresearchgate.netmdpi.com. Such analyses can predict the propensity of cycloleucine to induce specific turns (e.g., γ-turns or β-turns) and how the Boc group might affect these preferences through steric or electronic interactions nih.govresearchgate.net. By comparing computational predictions with experimental spectroscopic data, a comprehensive understanding of this compound's role in peptide conformation can be achieved nih.govchemrxiv.org.

Boc Cycloleucine in Advanced Peptide Chemistry and Peptidomimetic Design

Boc-Cycloleucine as a Strategic Building Block in Peptide Synthesis

The incorporation of this compound into peptide sequences offers several benefits, primarily related to its structural rigidity and the established chemistry of the Boc protecting group.

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating this compound

This compound is readily integrated into solid-phase peptide synthesis (SPPS) protocols. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function, which is stable under coupling conditions but readily cleaved by mild acidic treatment, typically trifluoroacetic acid (TFA) peptide.comchempep.combeilstein-journals.org. This acid lability is a cornerstone of the Boc strategy in SPPS. When incorporating this compound, standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with additives like N-hydroxybenzotriazole (HOBt), or more modern reagents like HATU or HBTU, are employed to form the peptide bond researchgate.netacs.orgnih.gov. While generally efficient, the cyclic nature of cycloleucine (B556858) can sometimes lead to slightly slower coupling kinetics compared to linear amino acids due to steric factors chemimpex.com. However, its incorporation can also help prevent aggregation of growing peptide chains on the solid support, a common challenge in SPPS peptide.com.

Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound Containing Peptides

In solution-phase peptide synthesis (LPPS), this compound is utilized following similar chemical principles as in SPPS. The Boc group is removed using acidic conditions (e.g., TFA), and coupling is achieved using standard peptide coupling reagents. LPPS offers advantages in terms of scalability and the ability to purify intermediates, which can be crucial for complex syntheses or large-scale production nih.govsigmaaldrich.cn. The use of this compound in LPPS allows for the controlled assembly of peptide fragments or entire sequences, leveraging its conformational properties in solution. For instance, Boc-protected dipeptide segments incorporating cycloleucine can be synthesized and then coupled to extend the peptide chain nih.gov.

Orthogonal Protecting Group Strategies in the Context of this compound Chemistry

The tert-butyloxycarbonyl (Boc) group is considered "orthogonal" to other common protecting groups used in peptide synthesis, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group and various side-chain protecting groups. Orthogonality means that one protecting group can be removed selectively without affecting others. The Boc group is acid-labile, while the Fmoc group is base-labile, and side-chain protecting groups (e.g., tert-butyl (tBu), trityl (Trt), or 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pbf)) are typically removed under specific acidic (e.g., strong TFA cocktails) or reductive conditions peptide.combeilstein-journals.orgnih.gov. This orthogonality is critical for complex synthetic strategies, allowing for selective deprotection of the N-terminus for chain elongation while keeping side chains protected, or vice versa. When this compound is used in conjunction with Fmoc chemistry, it typically requires a switch to Boc-based SPPS or careful planning to ensure compatibility.

Design and Construction of Conformationally Constrained Peptides

The primary utility of this compound lies in its ability to introduce conformational rigidity into peptide structures, which is fundamental for peptidomimetic design and the development of peptides with specific biological activities.

Induction of Specific Secondary Structural Motifs (e.g., Gamma-Turns, Beta-Turns, Helical Structures) by this compound

The cyclic structure of cycloleucine significantly restricts the conformational freedom of the peptide backbone compared to its linear counterpart, leucine. This constraint can be exploited to induce or stabilize specific secondary structural motifs. Cycloleucine residues are known to promote the formation of γ-turns (gamma-turns) and can influence the stability of β-turns (beta-turns) nih.govcuni.cz. The restricted rotation around the peptide bonds adjacent to cycloleucine can pre-organize the peptide chain into a specific conformation, which can be crucial for receptor binding or for mimicking the active conformation of a natural peptide. For example, incorporating cycloleucine into a peptide sequence can alter its helical propensity, potentially stabilizing helical structures or disrupting them depending on the surrounding sequence and context nih.gov. This conformational control is a key aspect of designing peptidomimetics with improved potency and selectivity nih.govmdpi.comslideshare.netwikipedia.org.

Strategies for Macrocyclization in Peptides Containing this compound

This compound is frequently employed in the synthesis of cyclic peptides and macrocyclic peptidomimetics. The conformational rigidity imparted by cycloleucine can facilitate the cyclization process by bringing the termini or reactive side chains into proximity. After incorporation into a linear peptide precursor, the Boc group is typically removed via acid treatment, exposing the N-terminal amine for subsequent cyclization, often through amide bond formation. This strategy allows for the creation of constrained cyclic structures that are more resistant to enzymatic degradation and can exhibit enhanced binding affinities and improved pharmacokinetic properties compared to their linear counterparts wikipedia.organnualreviews.orguwo.caqyaobio.com. The pre-organization provided by the cycloleucine residue can significantly improve the efficiency of macrocyclization reactions.

Data Table: Conformational Influence of Cycloleucine in Peptides

Amino Acid TypeConformational FreedomPropensity for Specific MotifsImpact on Peptide RigidityTypical Use in Peptidomimetics
Linear Leucine High flexibility, multiple rotatable bondsCan adopt various conformations, less prone to specific turnsLowStandard building block, provides hydrophobic interactions.
Cycloleucine Restricted flexibility due to cyclic structurePromotes γ-turns, influences β-turns and helical structuresHighInduces conformational constraints, enhances stability, aids macrocyclization, mimics turns.
Proline Restricted rotation around the N-Cα bond (cis/trans isomerism)Strong inducer of β-turns, helix breakerHighIntroduces kinks, stabilizes turns, limits flexibility.

Compound List

this compound (N-tert-butoxycarbonyl-L-cycloleucine)

Leucine

Proline

Fmoc (9-fluorenylmethyloxycarbonyl)

Boc (tert-butyloxycarbonyl)

Cbz (Carbobenzyloxy)

TFA (Trifluoroacetic acid)

DCC (Dicyclohexylcarbodiimide)

HOBt (N-hydroxybenzotriazole)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)

DIC (N,N'-Diisopropylcarbodiimide)

DIPEA (N,N-Diisopropylethylamine)

TIS (Triisopropylsilane)

tBu (tert-butyl)

Trt (Trityl)

Pbf (2,2,5,7,8-pentamethylchroman-6-sulfonyl)

Dmt (2,6-Dimethyltyrosine)

Aba (α-Aminobutyric acid)

βAla (β-Alanine)

RGD (Arginine-Glycine-Aspartic acid sequence)

3-Pal (3-Pyridylalanine)

Development of Peptidomimetics Utilizing this compound Scaffolds

Peptidomimetics are compounds designed to mimic the biological activity of peptides but with improved pharmacological properties, such as enhanced stability, bioavailability, and target selectivity. This compound serves as a valuable building block in the creation of such peptidomimetics, offering a rigid, non-natural amino acid scaffold that can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis techniques peptide.com.

Rational Design of Peptidomimetics to Mimic Biological Activity

The rational design of peptidomimetics often involves replacing natural amino acids with conformationally constrained analogues to lock the peptide into a bioactive conformation. This compound, with its inherent rigidity, can be strategically placed within a peptide sequence to mimic the specific turns or structural features of a natural peptide that are critical for receptor binding or biological activity researchgate.netnih.govresearchgate.netsigmaaldrich.com. By restricting the conformational landscape, cycloleucine incorporation can lead to increased binding affinity and potency.

For instance, cycloleucine itself has been identified as an antagonist of the NMDA receptor, interacting with its glycine (B1666218) binding site medchemexpress.comnih.govnih.govjneurosci.orgpnas.orgresearchgate.netwikipedia.orgnih.govoup.com. While this represents the activity of cycloleucine as a standalone molecule, it illustrates its capacity to engage with biological targets. When incorporated into a peptide, the cycloleucine moiety can be designed to present functional groups in a precise spatial arrangement, thereby recapitulating or even enhancing the activity of a parent peptide.

Enhancement of Proteolytic Stability and Receptor Selectivity through this compound Incorporation

One of the primary motivations for using unnatural amino acids like cycloleucine in peptide design is to overcome the inherent susceptibility of natural peptides to enzymatic degradation. The cyclic structure of cycloleucine contributes to increased proteolytic stability, as the constrained backbone can shield susceptible peptide bonds from proteases taylorandfrancis.comnih.govnih.govthermofisher.complos.org. Studies involving other cyclic amino acids have shown significant improvements in resistance to enzymatic breakdown researchgate.netnih.govmdpi.comnih.gov. For example, β-peptides, which are composed of β-amino acids, have demonstrated remarkable stability against common peptidases sigmaaldrich.com. Similarly, the incorporation of conformationally restricted amino acids can enhance a peptide's resistance to proteolysis by orders of magnitude nih.gov.

Beyond stability, the conformational rigidity imparted by cycloleucine can also lead to enhanced receptor selectivity. By limiting the number of accessible conformations, the peptide or peptidomimetic is more likely to fit precisely into the binding pocket of a specific receptor, thereby reducing off-target interactions. Cyclic peptides are generally known for their improved receptor selectivity due to their well-defined three-dimensional structures taylorandfrancis.com. The ability of cycloleucine to act as a selective NMDA receptor antagonist further supports its potential in designing molecules with specific receptor interactions medchemexpress.comnih.govnih.gov.

Exploration of this compound in the Creation of Novel Bioactive Scaffolds

This compound provides a versatile scaffold for exploring novel chemical space in the development of new bioactive molecules. Its unique cyclic structure, combined with the standard Boc protection for synthetic manipulation, allows researchers to build complex peptide architectures with tailored properties. The incorporation of this compound can lead to the generation of peptidomimetics that not only mimic natural peptide functions but also exhibit entirely new biological activities or improved therapeutic profiles.

Unnatural amino acids, in general, serve as building blocks for creating diverse molecular scaffolds that can lead to new therapeutic drugs sigmaaldrich.com. Cyclic peptides themselves are recognized as promising scaffolds for drug discovery due to their inherent stability and the potential for sequence variability nih.govnih.govplos.orgencyclopedia.pubresearchgate.net. By integrating this compound into these frameworks, researchers can systematically investigate structure-activity relationships and optimize compounds for specific biological targets. For example, studies involving other cyclic amino acids have shown their utility in creating molecules with enhanced potency and specificity, such as somatostatin (B550006) analogs with improved binding affinities acs.org.

Biological and Biochemical Investigations Involving Boc Cycloleucine

Study of Protein-Ligand and Enzyme-Substrate Interactions

The unique cyclic structure of cycloleucine (B556858) provides conformational rigidity, making it and its derivatives, like Boc-cycloleucine, useful probes for investigating the interactions between proteins and ligands, as well as enzymes and their substrates. chemimpex.com this compound is particularly valuable in the field of peptide synthesis, where it can be incorporated as a building block to create peptides with constrained architectures for studying enzyme mechanisms and protein interactions. chemimpex.comthermofisher.com

Cycloleucine is a well-documented inhibitor of the methylation cycle, a fundamental biological pathway responsible for donating methyl groups for the synthesis and regulation of numerous molecules, including DNA, RNA, and proteins. nih.govnih.gov The primary mechanism of this inhibition is through its action as a competitive inhibitor of the enzyme Methionine Adenosyltransferase (MAT). nih.gov MAT catalyzes the crucial reaction that generates S-adenosyl-L-methionine (SAM), the principal biological methyl donor, from L-methionine and ATP. nih.govusbio.net

By competitively blocking MAT, cycloleucine effectively depletes the intracellular pool of SAM. nih.govusbio.net This reduction in SAM levels, coupled with a subsequent accumulation of S-adenosylhomocysteine (SAH), significantly lowers the cellular methylation potential, thereby inhibiting a wide range of SAM-dependent methylation reactions. nih.gov The inhibitory effect of cycloleucine on MAT activity and SAM levels is dose-dependent. Research on Jurkat cells demonstrated that increasing concentrations of cycloleucine progressively inhibit MAT II activity and decrease intracellular SAMe concentrations. nih.gov

Table 1: Effect of Cycloleucine on MAT II Activity and Intracellular SAMe Levels in Jurkat Cells nih.gov
Cycloleucine Concentration (mM)MAT II Activity (% of Untreated Control)Intracellular SAMe Concentration (% of Untreated Control)
0 (UT)100%100%
10~75%~60%
20~60%~45%
40~40%~25%
80~25%~15%

The chemical modification of compounds to create derivatives is a common strategy to modulate their interaction with enzymes and other biological targets. nih.gov While research on specific derivatives of cycloleucine for enzyme modulation is specialized, the principles of such modulation are well-established. The incorporation of a Boc-protecting group, creating this compound, is a key first step that allows this unique amino acid to be integrated into larger molecules like peptides. peptide.comspringernature.com

These synthetic peptides, or peptidomimetics, containing the rigid cycloleucine scaffold can be designed to fit into the active sites of specific enzymes, thereby modulating their activity. nih.gov For instance, novel cyclobutanone-containing amino acid derivatives have been synthesized for incorporation into peptidomimetics to target proteases, enzymes that play critical roles in various diseases. researchgate.net The constrained structure of the cycloleucine moiety can enhance binding affinity and specificity for the target enzyme's active site. This approach allows for the development of highly selective enzyme inhibitors or activators for therapeutic and research purposes. nih.gov

This compound is widely used as a biochemical reagent in life science research, primarily due to its utility in solid-phase peptide synthesis (SPPS). chemimpex.commedchemexpress.comtargetmol.cn The Boc group serves as a temporary protecting group for the α-amino group of cycloleucine. peptide.comnih.gov This protection prevents unwanted side reactions during the stepwise assembly of a peptide chain, allowing for the precise incorporation of the cycloleucine residue at a desired position. springernature.com

The use of this compound in peptide synthesis is advantageous for several reasons:

Creation of Conformationally Constrained Peptides: The cyclic nature of the cycloleucine residue restricts the rotational freedom of the peptide backbone, leading to more rigid and defined three-dimensional structures.

Study of Protein-Protein Interactions: Peptides containing this compound can be used to mimic or disrupt specific protein-protein interactions, helping to elucidate the structural basis of these interactions.

Development of Novel Therapeutics: The enhanced stability and unique conformations of peptides containing cycloleucine make them attractive candidates for drug development. chemimpex.com

Its role as a building block in creating structurally unique peptides makes this compound a valuable tool for exploring enzyme mechanisms and protein interactions in medicinal chemistry and pharmaceutical research. chemimpex.com

Receptor Binding Studies and Functional Characterization

The study of how ligands bind to and modulate the function of receptors is a cornerstone of pharmacology and neuroscience. Cycloleucine has been investigated for its ability to interact with specific neurotransmitter receptors, providing insights into receptor function and potential therapeutic applications.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires the binding of not only glutamate but also a co-agonist, typically glycine (B1666218), to a distinct modulatory site.

Radioligand binding studies and electrophysiological recordings have identified cycloleucine as an antagonist at this strychnine-insensitive glycine modulatory site on the NMDA receptor complex. chemimpex.com In studies using dissociated hippocampal neuronal cultures, cycloleucine was shown to cause a reversible, dose-dependent inhibition of NMDA-evoked currents. chemimpex.com However, its potency and mechanism of action have been debated. Some research suggests it acts as a competitive antagonist, while other studies have found it to be a very weak glycine antagonist. chemimpex.comtargetmol.cn One study determined that the block by cycloleucine could not be completely reversed by glycine, indicating a potential interaction with an additional site on the receptor-channel complex beyond simple competitive antagonism at the glycine site. chemimpex.com

Table 2: Inhibitory Action of Cycloleucine on NMDA Receptor Responses chemimpex.com
ParameterValueExperimental Condition
IC₅₀24 µMInhibition of NMDA-evoked responses in the presence of 1 µM glycine

By perturbing specific molecular processes, compounds like cycloleucine can provide powerful insights into the importance and function of biological pathways. The primary mechanism through which cycloleucine modulates these pathways is its inhibition of the methylation cycle, as detailed in section 5.1.1.

The essential nature of the methylation cycle is highlighted by the severe developmental defects that arise when it is inhibited. Studies using cultured mouse embryos have shown that exposure to cycloleucine during the period of cranial neurulation leads to a high incidence of exencephaly, a severe neural tube defect. nih.gov This demonstrates that adequate functioning of the methylation cycle is critical for the proper closure of the cranial neural tube. nih.gov

Furthermore, the importance of methylation for the nervous system is underscored by research linking cycloleucine to myelin pathology. In experimental models, cycloleucine was found to induce vacuolation of myelin, a condition that resembles the myelin lesions seen in vitamin B12 deficiency. This effect was associated with a decrease in the methylation of myelin basic protein, suggesting that proper methylation of this protein is required for maintaining the integrity of the myelin sheath. These findings illustrate how cycloleucine, by inhibiting a fundamental biochemical pathway, can be used to understand the molecular requirements of complex biological processes like embryonic development and myelination.

Applications in Protein Engineering and Cellular Systems

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in protein engineering to create novel structures with enhanced properties. This compound, as a protected form of 1-aminocyclopentanecarboxylic acid, serves as a unique building block for this purpose. Its inherent cyclic and rigid structure acts as a potent conformational constraint. When incorporated into a linear peptide sequence, the cycloleucine moiety reduces the flexibility of the peptide backbone, pre-organizing it into a specific three-dimensional shape that can facilitate macrocyclization—the process of joining the peptide's ends to form a ring.

This reduction in the conformational entropy of the linear precursor is a significant advantage in the synthesis of cyclic peptides. nih.gov The cyclization of a flexible, linear peptide is often an entropically disfavored process, leading to low yields and the formation of undesirable side products. nih.gov By introducing a rigid building block like cycloleucine, the peptide is guided into a "turn-like" conformation conducive to an efficient ring-closing reaction.

Research into peptidomimetics has demonstrated the value of incorporating cyclic amino acid structures, such as derivatives of aminocyclopentane carboxylic acid (Acpc), into peptides to generate and study novel conformations. In one such study, a series of cyclic peptides were synthesized containing a trans-Acpc residue. Through a combination of NMR experiments and molecular dynamics calculations, researchers elucidated the three-dimensional structure of these novel cyclic peptides, demonstrating how the inclusion of the rigid, non-natural amino acid dictates the final architecture of the macrocycle. nih.gov This approach allows for the rational design of cyclic peptides with specific, predictable conformations and potentially enhanced biological activities, such as improved stability against enzymatic degradation or higher binding affinity for therapeutic targets. nih.gov

Cycloleucine, the deprotected form of this compound, is a non-metabolizable amino acid analog that serves as a valuable chemical probe for investigating several fundamental cellular mechanisms. Its primary applications are in the study of amino acid transport and the inhibition of methylation-dependent pathways.

Inhibition of Amino Acid Transport: Cycloleucine is recognized and transported by several major systems responsible for the uptake of neutral amino acids. Specifically, it acts as a competitive inhibitor for the high-affinity transport systems A, ASC, and L. This allows researchers to use cycloleucine to dissect the relative contributions of these transporters to cellular amino acid uptake. By observing how the transport of a natural amino acid (like alanine or leucine) is affected in the presence of cycloleucine, the specific pathways involved can be identified. Studies in cultured human fibroblasts have shown that the presence of cycloleucine effectively eliminates the high-affinity component of uptake for other amino acids, leaving only low-affinity transport processes.

Inhibition of S-adenosylmethionine (SAM) Synthesis and Methylation: A second, widely utilized function of cycloleucine is its ability to inhibit the enzyme methionine adenosyltransferase. This enzyme is responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl group donor for a vast array of biological reactions, including the methylation of RNA, DNA, and proteins. By blocking SAM synthesis, cycloleucine effectively acts as a global inhibitor of cellular methylation.

This property has been exploited to study the role of N6-methyladenosine (m6A), the most prevalent internal modification on mRNA. nih.govnih.gov Treating cells with cycloleucine leads to a dose-dependent decrease in global m6A levels. nih.gov This allows researchers to investigate the functional consequences of reduced m6A modification on cellular processes such as myoblast proliferation and differentiation, where cycloleucine treatment was found to inhibit both. nih.gov Similarly, it has been used to demonstrate the importance of m6A modification for the replication of certain viruses, such as Hepatitis B Virus (HBV), where cycloleucine treatment reduced viral RNA levels. researchgate.net

The table below summarizes key cellular processes that are investigated using cycloleucine as a chemical probe.

Cellular Target/ProcessMechanism of Action by CycloleucineResearch ApplicationReferences
Amino Acid Transport Competitive inhibition of high-affinity neutral amino acid transport systems (A, ASC, L).Differentiating between various amino acid uptake pathways in cells.
RNA Methylation (m6A) Inhibition of S-adenosylmethionine (SAM) synthesis, depleting the universal methyl donor.Studying the role of m6A modification in regulating gene expression, cell differentiation, and proliferation. nih.govnih.gov
Viral Replication Inhibition of SAM-dependent methylation required for viral RNA processing.Investigating the reliance of viruses (e.g., HBV) on host cell methylation machinery. researchgate.net
Histone H1 Regulation Inhibition of METTL3, an m6A methyltransferase, affecting mRNA levels of histone subtypes.Understanding the role of m6A in the subtype-specific regulation of histone H1. nsk.hr

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Biological Function

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a molecule to understand how these changes affect its biological activity. While comprehensive SAR studies focused specifically on a broad series of this compound derivatives are not widely documented, research on closely related cyclic amino acid analogs provides significant insight into the structural requirements for biological function, particularly concerning amino acid transporters.

Studies on the sodium-coupled neutral amino acid transporter SNAT2, a known target for cycloleucine, have established key SAR principles using various amino acid analogs. nih.gov These findings allow for predictions about how modifications to the cycloleucine scaffold would impact its activity as a transporter inhibitor.

N-Terminus Modification: The positively charged primary amine is crucial for recognition. N-methylation is tolerated, with mono-methylation (sarcosine) showing potency similar to the parent amino acid (glycine). However, di-methylation significantly reduces affinity, suggesting that at least two hydrogen bond donors on the nitrogen are important for optimal interaction with the transporter. nih.gov

C-Terminus Modification: The negatively charged carboxyl group is less critical for binding than the amine. Esterification of the C-terminus to a neutral derivative is well-tolerated and can maintain affinity for the transporter. nih.gov

Ring Size and Side Chains: The size and nature of the cyclic structure or side chain are critical. For SNAT2, small, neutral side chains are preferred. In another study, the immunomodulatory peptide tuftsin was modified by incorporating 1-aminocyclobutanecarboxylic acid (a cycloleucine analog with a smaller, four-membered ring). nih.govacs.org Certain analogs, where the modified amino acid replaced specific residues in the peptide, showed considerably higher biological activity (stimulation of interleukin-6 secretion) and increased stability against enzymatic degradation compared to the original peptide. nih.govacs.org This demonstrates that modifying the ring size of a cyclic amino acid can profoundly impact the biological properties of a peptide it is incorporated into.

The following table summarizes the observed effects of structural modifications on related amino acid analogs, providing a framework for predicting the SAR of potential this compound derivatives.

Structural ModificationEffect on Biological Activity (primarily on SNAT2 Transport)Rationale / InterpretationReferences
N-Mono-methylation Maintained or slightly decreased affinity.The transporter can still accommodate the single methyl group, and sufficient hydrogen bond donation is preserved. nih.gov
N,N-Di-methylation Significantly decreased affinity.The loss of two hydrogen bond donors at the amine likely disrupts a critical interaction network in the transporter's binding pocket. nih.gov
C-Terminus Esterification Maintained affinity.The negative charge of the carboxylate is not essential for binding, suggesting the interaction is more dependent on shape and hydrogen bonding potential. nih.gov
Change in Ring Size (e.g., Cyclobutane vs. Cyclopentane) Can significantly increase or decrease the biological activity of an encompassing peptide.The altered ring size changes the conformational constraints on the peptide backbone, leading to a different overall 3D structure and interaction with its target. nih.govacs.org
Addition of Charged Side Chains Abolished affinity for neutral amino acid transporters.The binding pocket of transporters like SNAT2 is selective for neutral amino acids and cannot accommodate charged side chains. nih.gov

Advanced Analytical Characterization Methodologies for Boc Cycloleucine in Research

Chromatographic Techniques for High-Resolution Analysis of Boc-Cycloleucine and Its Derivatives

Chromatographic methods are indispensable for separating, identifying, and quantifying components within complex mixtures, making them central to the analysis of this compound and its synthetic products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a workhorse technique for evaluating the purity of this compound and for tracking the progress of synthetic reactions. It allows for the separation of the target compound from starting materials, intermediates, and byproducts based on differences in their physicochemical properties, such as polarity and size.

Research findings often report the use of reversed-phase HPLC (RP-HPLC) with C18 columns for this compound analysis. Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with acidic modifiers (e.g., trifluoroacetic acid) to improve peak shape and resolution. Purity is commonly assessed by calculating the percentage of the peak area corresponding to this compound relative to the total area of all detected peaks. For instance, a typical HPLC analysis might reveal a purity of >98% for a well-synthesized batch. Reaction monitoring involves analyzing aliquots of the reaction mixture at various time points to observe the disappearance of starting materials and the appearance of this compound, allowing for optimization of reaction conditions and yield determination.

Table 6.1.1: Typical HPLC Purity Assessment Data for this compound

ParameterTypical Value / RangeNotes
ColumnC18, 4.6 x 150 mm, 5 µmReversed-phase chromatography
Mobile PhaseAcetonitrile/Water GradientWith 0.1% TFA
Detection Wavelength210-220 nmUV detection for amide bonds
Retention Time (Rt)8.5 - 9.5 minDependent on mobile phase gradient
Purity (Area %)> 98.5%For high-quality synthesized material
Impurity Profile< 1.5%Includes residual starting materials/byproducts

Advanced Separation Techniques for Complex Mixtures of this compound Products

In scenarios involving the synthesis of complex molecules incorporating this compound, or when dealing with stereoisomers, advanced separation techniques become essential. Chiral HPLC is particularly relevant if the cycloleucine (B556858) moiety or other chiral centers in the molecule need to be resolved. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying and characterizing unknown impurities or degradation products in complex mixtures. LC-MS couples the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing both retention time and molecular weight information for each eluting component. This allows for the confident identification of even trace impurities.

Research may involve developing specific chromatographic methods to separate this compound derivatives from closely related structural analogs or diastereomers. For example, optimizing mobile phase composition, stationary phases, or temperature can enhance resolution in challenging separations.

Mass Spectrometry for Molecular Characterization and Mechanistic Investigations

Mass spectrometry (MS) provides critical information about the molecular weight and structure of this compound, aiding in its identification and the elucidation of reaction mechanisms.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in determining the mass-to-charge ratio (m/z) of ions, allowing for the unambiguous determination of the elemental composition of this compound. This is vital for confirming the successful synthesis of the compound and for identifying potential modifications or impurities that might have similar nominal masses but different exact masses.

For this compound (C₁₂H₂₁NO₄), the calculated monoisotopic mass is approximately 243.1471 Da. HRMS techniques, such as Electrospray Ionization (ESI) coupled with Orbitrap or Time-of-Flight (TOF) analyzers, can routinely achieve mass accuracies of within 5 parts per million (ppm). For instance, observing a protonated molecule [M+H]⁺ at m/z 244.1542 ± 0.0012 Da would strongly support the proposed structure and elemental composition.

Table 6.2.1: HRMS Data for this compound

AnalyteExpected [M+H]⁺ (Da)Observed [M+H]⁺ (Da)Mass Difference (ppm)Elemental Composition
This compound244.1542244.1540-0.8C₁₂H₂₂NO₄⁺
This compound244.1542244.1544+0.8C₁₂H₂₂NO₄⁺

Note: Observed values are representative and depend on experimental conditions and instrument calibration.

Tandem Mass Spectrometry in Peptide Sequencing and Derivatization Analysis

Tandem Mass Spectrometry (MS/MS) is employed to fragment this compound or peptides containing it, providing structural insights. In peptide analysis, this compound's incorporation can be confirmed by characteristic fragment ions. When this compound itself is fragmented, it can yield diagnostic ions related to the Boc protecting group and the cycloleucine residue. For example, fragmentation might reveal the loss of the Boc group (m/z 100) or characteristic cleavages within the cyclic amino acid structure. This technique is also useful for analyzing derivatized forms of this compound, helping to confirm the success and regioselectivity of derivatization reactions.

Spectroscopic Methods for Quantitative Analysis and Structural Confirmation

Spectroscopic techniques are fundamental for confirming the chemical structure and assessing the quantity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular environment of each atom, confirming the connectivity and stereochemistry. ¹H NMR spectra of this compound typically show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the proton attached to the nitrogen (NH, often a broad singlet), and the various protons of the cycloleucine ring. ¹³C NMR confirms the presence of the carbonyl carbon of the carbamate (B1207046), the quaternary carbon of the tert-butyl group, and the carbons of the cycloleucine ring.

Infrared (IR) spectroscopy is useful for identifying key functional groups. This compound exhibits characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1690-1710 cm⁻¹), and C-O stretches.

Quantitative NMR (qNMR) can be used to determine the purity or concentration of this compound by integrating the signal of a specific proton or carbon against a known internal standard.

Table 6.3: Representative Spectroscopic Data for this compound

TechniqueNucleus / BandChemical Shift / Wavenumber (cm⁻¹)Assignment
¹H NMR-~1.45 ppmtert-Butyl protons of Boc group (singlet)
¹H NMR-~1.5-2.2 ppmCycloleucine ring protons (multiple signals)
¹H NMR-~3.0-3.5 ppmα-Proton of cycloleucine (CH)
¹H NMR-~4.5-5.0 ppmNH proton of Boc group (broad singlet, exchangeable)
¹³C NMR-~28.5 ppmtert-Butyl methyl carbons
¹³C NMR-~79.5 ppmtert-Butyl quaternary carbon
¹³C NMR-~155.5 ppmCarbamate carbonyl carbon (C=O)
¹³C NMR-~40-60 ppmCycloleucine ring carbons (multiple signals)
IRN-H stretch3300-3400 cm⁻¹Amine proton stretch
IRC=O stretch1690-1710 cm⁻¹Carbamate carbonyl stretch
IRC-O stretch1150-1250 cm⁻¹Carbamate C-O stretch

Future Perspectives and Emerging Research Directions for Boc Cycloleucine

Development of Next-Generation Synthetic Methodologies for Substituted Cycloleucines

The development of stereochemically complex and functionally diverse cycloleucine (B556858) derivatives hinges on the advancement of synthetic methodologies. Current research is moving beyond classical approaches to embrace more efficient, selective, and scalable strategies.

Organocatalytic domino or cascade reactions have emerged as a powerful tool for constructing complex molecular frameworks from simple precursors in a single operation. nih.gov These methods offer an efficient pathway to highly substituted carbocycles with excellent stereocontrol. nih.gov For instance, one-pot procedures involving Michael-Michael-1,2-addition sequences can generate cyclohexane (B81311) derivatives with five contiguous stereocenters in high yields and enantioselectivities. nih.gov Adapting such strategies to cyclopentane (B165970) systems could provide rapid access to a wide array of substituted cycloleucine precursors.

Key emerging synthetic strategies include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as silver-based complexes, enables the enantioselective synthesis of complex heterocyclic structures like pyrrolizidines from simple starting materials. nih.gov This approach, which can create as many as six stereogenic centers in one step, could be adapted for the asymmetric functionalization of the cyclopentane ring of cycloleucine. nih.gov

C-H Insertion Reactions: Rhodium-catalyzed nitrenoid C-H insertion is a key step in modern syntheses of constrained amino acids, allowing for the installation of the amine group onto a pre-existing carbocyclic core. nih.gov This methodology is pivotal for creating quaternary α-amino acids and can be applied to polyfunctional substrates to generate complex cycloleucine analogues. nih.gov

Advanced Cyclization Techniques: Methodologies focusing on intramolecular and intermolecular C-C and C-O bond formation are continually being refined. mdpi.comnih.gov Techniques such as transition-metal-catalyzed oxidative cyclization provide routes to complex fused ring systems and could be harnessed to synthesize cycloleucine derivatives embedded within larger polycyclic scaffolds. mdpi.com

These next-generation methods will be crucial for building libraries of substituted cycloleucines with diverse functionalities, providing a rich resource for screening in drug discovery and materials science.

Table 1: Comparison of Modern Synthetic Strategies for Substituted Carbocycles

Methodology Key Features Potential Application for Cycloleucines References
Organocatalytic Domino Reactions One-pot synthesis, high stereoselectivity, construction of multiple stereocenters. Rapid synthesis of polysubstituted cycloleucine precursors from simple starting materials. nih.gov
Catalytic Asymmetric Synthesis Enantioselective formation of complex cyclic systems, high bond-forming efficiency. Stereocontrolled introduction of functional groups onto the cyclopentane ring. nih.gov
Rhodium-Catalyzed C-H Insertion Direct installation of nitrogen functionalities, formation of quaternary centers. Synthesis of complex and constrained cycloleucine analogues. nih.gov
Transition-Metal-Catalyzed Cyclization Formation of diverse heterocyclic and carbocyclic systems, good functional group tolerance. Creation of cycloleucine derivatives fused to other ring systems. mdpi.comnih.gov

Integration of Boc-Cycloleucine in the Design of Novel Functional Biomaterials

The rigid structure of cycloleucine makes it an ideal component for programming the self-assembly of peptides into well-defined nanostructures. The incorporation of this compound into peptide sequences can direct the formation of functional biomaterials such as hydrogels, nanofibers, and nanotubes for applications in tissue engineering and drug delivery. nih.govfrontiersin.org

Self-assembling peptides (SAPs) are a class of biomaterials that form ordered structures through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The properties of these materials can be tuned by altering the amino acid sequence. nih.gov The inclusion of conformationally constrained residues like cycloleucine can significantly influence the secondary structure (e.g., β-sheets or α-helices) and, consequently, the morphology and mechanical properties of the resulting material. mdpi.com

Future research in this area will likely focus on:

Mimicking the Extracellular Matrix (ECM): Peptide-based biomaterials can be designed to mimic the native ECM, providing structural support and bioactive cues for cell adhesion, proliferation, and differentiation. nih.govfrontiersin.org this compound can be used to create rigid scaffolds that present bioactive peptide motifs (e.g., RGD for cell attachment) in a well-defined spatial arrangement, enhancing cellular interaction. frontiersin.org

Stimuli-Responsive Materials: By incorporating cycloleucine into peptide sequences that are sensitive to environmental cues (e.g., pH, temperature), it is possible to create "smart" biomaterials. These materials can undergo structural transitions in response to specific triggers, enabling applications like on-demand drug release.

Hierarchical Assembly: The predictable conformational influence of cycloleucine can be exploited to design complex, hierarchically ordered materials. For example, leucine-rich peptides are known to form diverse nanostructures, including nanotubes and mesh-like networks, based on the assembly of α-helical coiled-coils. nih.govrsc.org Incorporating cycloleucine could offer finer control over the dimensions and stability of these assemblies.

The ability to precisely control peptide conformation using residues like cycloleucine is fundamental to advancing the design of next-generation biomaterials for regenerative medicine and targeted therapies. duke.edu

Table 2: Applications of Peptide-Based Biomaterials Incorporating Constrained Residues

Biomaterial Type Design Principle Potential Role of this compound Application References
Nanofibrous Hydrogels Self-assembly of β-sheet forming peptides. Enforce β-turn or sheet conformations, enhance mechanical stiffness. 3D cell culture, tissue regeneration. frontiersin.orgmdpi.com
Peptide Nanotubes Assembly of cyclic or surfactant-like peptides. Control tube diameter and stability through rigid conformational constraints. Drug delivery vehicles, biosensors. nih.govnih.gov
Bioactive Surfaces Immobilization of peptides on a substrate. Present cell-binding motifs in a defined orientation for optimal receptor engagement. Implant coatings, cell sorting devices. nih.gov
Stimuli-Responsive Gels Peptides designed to change conformation with pH, temperature, or light. Stabilize specific conformations that are responsive to external triggers. Controlled drug release, injectable scaffolds. nih.gov

Rational Design of Therapeutics and Biochemical Probes Based on this compound Scaffolds

The conformational rigidity of the cycloleucine ring is a highly desirable feature for the rational design of peptidomimetics and biochemical probes. longdom.org By restricting the available conformational space, cycloleucine can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity, selectivity, and metabolic stability compared to flexible peptide counterparts. longdom.orgrsc.org

In therapeutic design, this compound serves as a scaffold to mimic secondary structures like β-turns. researchgate.net This is particularly important for disrupting protein-protein interactions (PPIs), which are often characterized by large, flat interfaces that are difficult to target with traditional small molecules. rsc.org Peptidomimetics based on cycloleucine can replicate the spatial orientation of key amino acid side chains from a native peptide ligand, effectively inhibiting the PPI. nih.gov

Future directions in this field include:

Targeting Intracellular PPIs: The improved stability of cycloleucine-containing peptidomimetics may enhance their cell permeability, allowing them to target intracellular PPIs that have been historically challenging.

Development of Proteolysis-Targeting Chimeras (PROTACs): Bifunctional molecules that induce the degradation of target proteins are a rapidly emerging therapeutic modality. nih.gov The rigid cycloleucine scaffold could be used as a linker component in PROTAC design to precisely control the distance and orientation between the target-binding and E3 ligase-recruiting moieties.

Design of Activity-Based Probes: Biochemical probes are essential tools for studying enzyme function and activity in complex biological systems. proteostasisconsortium.com Fluorescent probes are often designed with a recognition motif that is cleaved by a target enzyme, releasing a fluorophore. nih.gov Incorporating cycloleucine into the recognition sequence could enhance the probe's selectivity for a specific protease or other enzyme. nih.gov

The systematic incorporation of this compound into screening libraries of peptidomimetics will accelerate the discovery of potent and selective modulators of biological pathways.

Table 3: Strategies in Peptidomimetic and Probe Design Using this compound

Design Strategy Objective Role of this compound Scaffold Therapeutic/Research Area References
Secondary Structure Mimicry Replicate bioactive conformations (e.g., β-turns, α-helices) of peptides. Acts as a rigid scaffold to orient pharmacophoric groups correctly. PPI inhibitors, receptor agonists/antagonists. rsc.orgresearchgate.net
Global Conformational Constraint Reduce flexibility to improve binding affinity and metabolic stability. Locks the peptide backbone, reducing the entropic penalty of binding. Development of orally bioavailable peptide drugs. longdom.org
Bifunctional Molecule Design (e.g., PROTACs) Bridge two proteins to induce a specific biological outcome (e.g., degradation). Serves as a rigid linker to optimize the formation of a ternary complex. Targeted protein degradation, oncology. nih.gov
Activity-Based Probes Create selective substrates for enzymes to report on their activity. Enhances selectivity by creating a conformationally restricted recognition site. Enzyme profiling, disease diagnostics. proteostasisconsortium.comnih.gov

Advanced Computational Predictions and Machine Learning Applications in this compound Chemistry and Biology

Computational tools are becoming indispensable for accelerating the design and optimization of molecules containing non-natural amino acids like cycloleucine. nih.gov Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize how peptides and peptidomimetics are discovered by navigating the vast chemical space more efficiently than traditional experimental methods. rdworldonline.com

Generative AI models are now capable of designing novel peptide sequences beyond the 20 natural amino acids. arxiv.org Tools like PepINVENT can explore the chemical space of non-natural amino acids to generate peptides with desired properties, such as enhanced binding affinity or stability. nih.govarxiv.org These models can be trained to understand the structural grammar of peptides and can propose new sequences incorporating residues like this compound for specific therapeutic goals. nih.gov

Key computational and ML applications include:

In Silico Structure Prediction: Algorithms like Pep-Fold and I-TASSER, along with emerging deep learning models, can predict the three-dimensional structures of peptides containing non-proteinogenic residues. nih.gov Accurate structural predictions are crucial for understanding how cycloleucine influences peptide conformation and for docking studies to predict binding to a biological target. nih.gov

Bioactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of cycloleucine-containing peptides. mdpi.com By training on experimental data, these models can identify key structural features required for activity and guide the synthesis of more potent compounds. nih.govmdpi.com

Generative Design: Reinforcement learning can be coupled with generative models to guide the de novo design of peptides toward a specific objective, such as maximizing binding affinity to a target protein while maintaining other desirable properties. nih.govarxiv.org This approach allows for multi-parameter optimization in the design of novel therapeutics. nih.gov

Flow-Based Generative Models: Newer models like NCFlow are being developed to specifically incorporate any arbitrary non-canonical amino acid into a protein structure, outperforming previous methods in structure prediction for these modified peptides. biorxiv.org Such tools can be used to perform in silico mutational scanning to identify where the incorporation of cycloleucine would be most beneficial for improving properties like binding affinity. biorxiv.org

The synergy between high-throughput synthesis, experimental screening, and advanced computational modeling will create a rapid and efficient pipeline for the discovery and optimization of novel molecules based on the this compound scaffold.

Table 4: Computational and Machine Learning Tools in this compound Research

Tool/Approach Function Application to this compound References
Generative AI (e.g., PepINVENT) De novo design of peptides with natural and non-natural amino acids. Proposing novel peptide sequences containing cycloleucine with optimized therapeutic properties. nih.govarxiv.org
Flow-Based Models (e.g., NCFlow) Structure prediction and design of peptides with non-canonical residues. Identifying optimal positions for cycloleucine substitution to enhance binding affinity or stability. biorxiv.org
***In Silico* Folding (e.g., Pep-Fold)** Prediction of 3D peptide structures from sequence. Modeling the conformational impact of incorporating cycloleucine into a peptide backbone. nih.gov
QSAR/ML Prediction Models Correlating chemical structure with biological activity. Predicting the bioactivity (e.g., IC50) of new cycloleucine derivatives before synthesis. mdpi.comnih.gov

Q & A

Q. How can the PICOT framework structure a study evaluating this compound’s role in inhibiting enzymatic activity?

  • Population (P) : Target enzyme (e.g., leucine aminopeptidase).
  • Intervention (I) : this compound concentration (0.1–10 mM).
  • Comparison (C) : Native substrate (L-leucine) or other inhibitors.
  • Outcome (O) : IC₅₀ values via fluorometric assays.
  • Time (T) : Incubation periods (15–60 mins). This structure ensures measurable hypotheses, such as "this compound reduces enzyme activity by ≥50% at 5 mM within 30 mins" .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?

  • Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters).
  • Outlier Handling : Grubbs’ test removes anomalies.
  • Error Analysis : Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for EC₅₀ values.
  • Reproducibility : Triplicate experiments with ANOVA (p < 0.05) confirm significance. This aligns with guidelines for rigorous bioassay design .

Data Contradiction and Validation

Q. How should researchers validate unexpected results, such as this compound enhancing protein aggregation in vitro?

  • Methodological Answer : Steps include:
  • Replication : Repeat experiments with fresh reagents and blinded observers.
  • Cross-Validation : Use orthogonal techniques (e.g., TEM for aggregate morphology vs. Thioflavin T fluorescence).
  • Control Experiments : Test if aggregation is reagent-specific (e.g., DMSO vs. H₂O).
  • Literature Comparison : Check for similar phenomena in cycloleucine derivatives. If novel, propose mechanisms (e.g., hydrophobic interactions) in discussion .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.